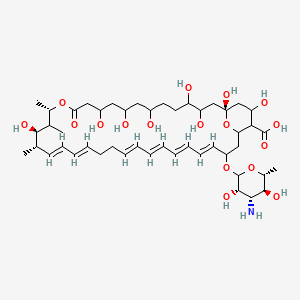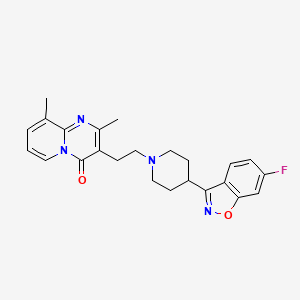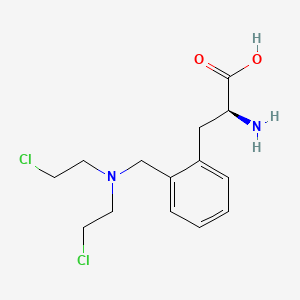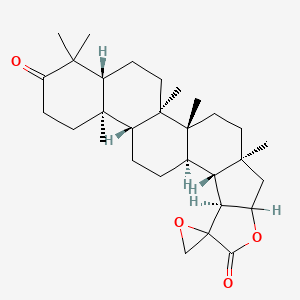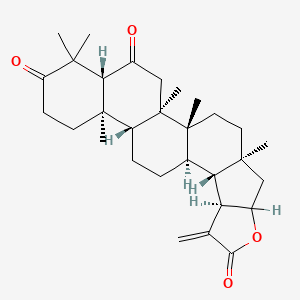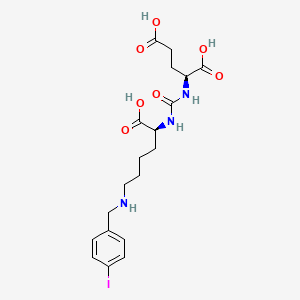
Iofolastat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a small molecule that exhibits high affinity for prostate-specific membrane antigen (PSMA), making it particularly useful in molecular imaging for prostate cancer . The compound is radiolabeled with iodine-123, which allows for gamma scintigraphy imaging of PSMA-expressing prostate cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iofolastat involves the incorporation of iodine-123 into a glutamate-urea-lysine analogue. The specific synthetic route and reaction conditions are proprietary and not widely published. the general process involves the radiolabeling of the precursor molecule with iodine-123 under controlled conditions to ensure high purity and specific activity .
Industrial Production Methods: Industrial production of this compound typically involves the use of automated synthesis modules to ensure reproducibility and safety. The process includes the preparation of the precursor molecule, radiolabeling with iodine-123, purification, and quality control to meet regulatory standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Iofolastat unterliegt hauptsächlich Radiomarkierungsreaktionen. Die Schlüsselreaktion beinhaltet die Substitution eines Wasserstoffatoms durch Jod-123 im Vorläufermolekül. Diese Radiomarkierungsreaktion wird typischerweise unter milden Bedingungen durchgeführt, um die Integrität des Moleküls zu erhalten .
Häufige Reagenzien und Bedingungen:
Reagenzien: Vorläufermolekül (Glutamat-Harnstoff-Lysin-Analogon), Jod-123.
Bedingungen: Milde Reaktionsbedingungen, typischerweise unter Verwendung von wässrigen oder organischen Lösungsmitteln sowie kontrollierter Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten
Hauptprodukte: Das Hauptprodukt der Radiomarkierungsreaktion ist this compound I-123, das anschließend gereinigt und für den klinischen Einsatz formuliert wird .
Wissenschaftliche Forschungsanwendungen
Iofolastat hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der medizinischen Bildgebung:
Chemie: Wird als radioaktiv markierter Tracer bei der Untersuchung der PSMA-Expression und -Verteilung in biologischen Systemen verwendet
Biologie: Hilft beim Verständnis der biologischen Pfade und Mechanismen, die an PSMA bei Prostatakrebs beteiligt sind
Medizin: Wird hauptsächlich für die Bildgebung von Prostatakrebs verwendet, um metastasierte Erkrankungen zu erkennen und zu überwachen. .
Industrie: Wird bei der Entwicklung und Erprobung neuer diagnostischer Radiopharmazeutika und bildgebender Verfahren eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Bindung an PSMA, ein Zelloberflächenprotein, das in Prostatakrebszellen stark exprimiert wird. Die radioaktiv markierte Verbindung ermöglicht die Visualisierung von PSMA-exprimierenden Zellen mittels Gamma-Szintigraphie. Diese bildgebende Technik liefert detaillierte Informationen über die Lokalisation und das Ausmaß des Prostatakrebses und unterstützt die Diagnose und Therapieplanung .
Ähnliche Verbindungen:
MIP-1072: Ein weiterer PSMA-Inhibitor, der zur Bildgebung von Prostatakrebs verwendet wird.
MIP-1095: Ähnlich wie MIP-1072, für bildgebende und möglicherweise therapeutische Anwendungen eingesetzt.
Vergleich: this compound ist einzigartig in der Verwendung von Jod-123 als Radiolabel, das eine hochauflösende Bildgebung mit minimaler Strahlenbelastung für den Patienten bietet. Im Vergleich zu anderen PSMA-Inhibitoren wie MIP-1072 und MIP-1095 bietet this compound eindeutige Vorteile in Bezug auf Bildqualität und Sicherheit .
Wirkmechanismus
Iofolastat exerts its effects by selectively binding to PSMA, a cell surface protein highly expressed in prostate cancer cells. The radiolabeled compound allows for the visualization of PSMA-expressing cells using gamma scintigraphy. This imaging technique provides detailed information on the location and extent of prostate cancer, aiding in diagnosis and treatment planning .
Similar Compounds:
MIP-1072: Another PSMA inhibitor used for imaging prostate cancer.
MIP-1095: Similar to MIP-1072, used for imaging and potentially therapeutic applications.
Comparison: this compound is unique in its use of iodine-123 as the radiolabel, which provides high-resolution imaging with minimal radiation exposure to the patient. Compared to other PSMA inhibitors like MIP-1072 and MIP-1095, this compound offers distinct advantages in terms of imaging quality and safety .
Eigenschaften
| 949575-20-6 | |
Molekularformel |
C19H26IN3O7 |
Molekulargewicht |
535.3 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1 |
InChI-Schlüssel |
OXUUJYOSVPMNKP-GJZGRUSLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I |
SMILES |
C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Kanonische SMILES |
C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Aussehen |
Solid powder |
| 949575-20-6 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid MIP 1072 MIP-1072 MIP1072 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


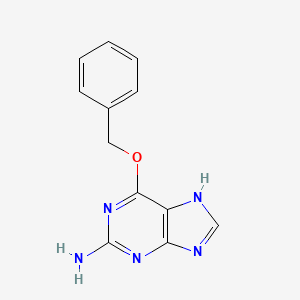

![2-[(2-Methoxyphenyl)formamido]acetamide](/img/structure/B1677073.png)
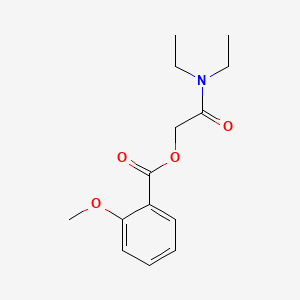
![ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B1677076.png)
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)


